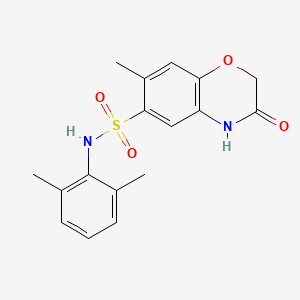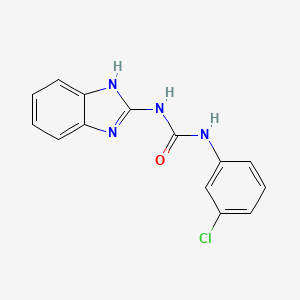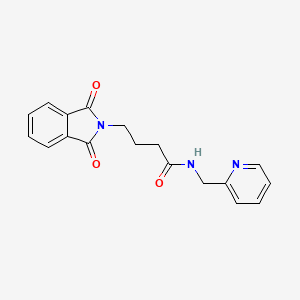![molecular formula C15H14ClFN2S B5775664 N-[2-(3-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5775664.png)
N-[2-(3-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as EF24 and is a synthetic derivative of curcumin, a natural compound found in turmeric. The chemical structure of EF24 contains a thiourea group, which is responsible for its unique properties.
Mécanisme D'action
The mechanism of action of EF24 is complex and not fully understood. However, studies have shown that EF24 can modulate various signaling pathways, including NF-κB, STAT3, and Nrf2. These pathways are involved in the regulation of cell growth, inflammation, and oxidative stress. EF24 can also inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation.
Biochemical and Physiological Effects:
EF24 has been shown to have a variety of biochemical and physiological effects. Studies have shown that EF24 can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. EF24 has also been shown to have neuroprotective properties, protecting against oxidative stress and inflammation in the brain. Additionally, EF24 has been shown to have cardioprotective effects, reducing oxidative stress and inflammation in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
EF24 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and is more consistent than natural compounds. EF24 is also stable and can be stored for long periods without degradation. However, EF24 also has some limitations. It is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, EF24 can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on EF24. One area of research is the development of EF24 as a cancer treatment. Studies have shown that EF24 can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Another area of research is the development of EF24 as a neuroprotective agent. Studies have shown that EF24 can protect against oxidative stress and inflammation in the brain, making it a potential therapeutic agent for neurodegenerative diseases. Additionally, EF24 has been shown to have cardioprotective effects, making it a potential therapeutic agent for heart disease.
Méthodes De Synthèse
EF24 can be synthesized using a variety of methods, including the reaction of 2-fluorobenzaldehyde with 3-chlorophenylethylamine followed by the addition of thiourea. Another method involves the reaction of 3-chlorophenylethylamine with 2-fluorobenzyl bromide followed by the addition of thiourea. The synthesis of EF24 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
EF24 has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been its anticancer properties. Studies have shown that EF24 can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. EF24 has also been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential therapeutic agent for a variety of diseases.
Propriétés
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2S/c16-12-5-3-4-11(10-12)8-9-18-15(20)19-14-7-2-1-6-13(14)17/h1-7,10H,8-9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEDMYRXVPDJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCCC2=CC(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(3-Chlorophenyl)ethyl]-3-(2-fluorophenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5775597.png)

![methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5775619.png)


![2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5775633.png)
![2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5775642.png)

![1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)
![3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B5775676.png)
![4-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl cyclopropanecarboxylate](/img/structure/B5775686.png)

![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,2-ethanediamine](/img/structure/B5775695.png)